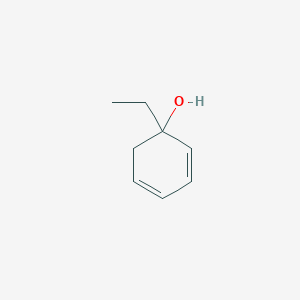

1-Ethyl-1-cyclohexa-2,4-dienol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

1-ethylcyclohexa-2,4-dien-1-ol |

InChI |

InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h3-6,9H,2,7H2,1H3 |

InChI Key |

VYRFQNNCFSODAC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 1 Cyclohexa 2,4 Dienol and Analogous Cyclohexadienols

Strategies for the Construction of the 1-Ethyl-1-cyclohexa-2,4-dienol Framework

The construction of the specific this compound structure and its analogs relies on methods that can generate a six-membered ring with a quaternary center and a dienol moiety. Key strategies include the functionalization of aromatic rings and the de novo synthesis of the cyclic system.

Dearomatization of phenols is a powerful and direct strategy for producing cyclohexadienone and cyclohexadienol derivatives. nih.gov This transformation breaks the stability of the aromatic ring to install functionality and create more complex three-dimensional structures.

Hypervalent iodine reagents have emerged as effective and environmentally benign oxidants for the dearomatization of phenolic compounds. nih.gov These reagents, particularly in the I(III) and I(V) oxidation states, can selectively oxidize phenols to generate quinones, quinols (hydroxydienones), and other cyclohexadienone derivatives under mild conditions. nih.govthieme-connect.denih.gov The reaction mechanism typically involves the initial formation of an iodine-oxygen bond, followed by reductive elimination or nucleophilic attack to yield the dearomatized product.

For the synthesis of a structure like this compound, a p-substituted phenol (B47542) such as p-ethylphenol could serve as a starting material. Oxidation with a hypervalent iodine(III) reagent in the presence of water or an alcohol as a nucleophile can lead to the formation of a 4-hydroxy-4-alkylcyclohexadienone (p-quinol). nih.gov The choice of reagent and reaction conditions is crucial for achieving high selectivity and yield. For instance, reagents like iodobenzene (B50100) diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA) are commonly employed. I(V) reagents, such as 2-iodoxybenzoic acid (IBX), are known for their high selectivity in ortho-oxidation, which provides a pathway to o-quinones and o-quinols. thieme-connect.deyoutube.com

Table 1: Examples of Phenol Oxidative Dearomatization with Hypervalent Iodine Reagents

| Phenolic Substrate | Hypervalent Iodine Reagent | Nucleophile/Solvent | Product Type | Reference |

|---|---|---|---|---|

| p-Alkyl phenols | PIDA/PIFA | Water/Methanol (B129727) | p-Quinol | nih.gov |

| Electron-rich phenols | IBX | DMSO | o-Quinone | thieme-connect.deyoutube.com |

| 2,6-Di-tert-butylphenol | PIDA | Methanol | p-Quinomethylether | nih.gov |

This table presents generalized findings from the cited research.

Achieving enantioselectivity in dearomatization reactions is a significant goal for accessing chiral building blocks for total synthesis. nih.gov Organocatalysis has provided powerful tools for this purpose. Chiral phosphoric acids, for example, have been successfully used to catalyze the electrophilic amination of substituted phenols with azodicarboxylates, affording chiral 2,5-cyclohexadienones with a 4-aza-quaternary stereocenter in high yields and excellent enantioselectivities (>99% ee). nih.gov

While this specific example generates an aza-quaternary center, the underlying principle of using a chiral catalyst to control the stereochemical outcome of a dearomatizing C-C or C-X bond formation is broadly applicable. Such strategies could be adapted for the synthesis of chiral this compound by designing a reaction that introduces the ethyl and hydroxyl groups enantioselectively onto a dearomatized intermediate.

Table 2: Enantioselective Dearomatization of Phenols

| Reaction Type | Catalyst | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Electrophilic Amination | Chiral Phosphoric Acid | Substituted Phenols | 4-Aza-quaternary stereocenters with >99% ee | nih.gov |

This table presents generalized findings from the cited research.

Ring-forming reactions provide an alternative and powerful approach to the cyclohexadienol framework, building the core structure from acyclic or smaller cyclic precursors.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis. wikipedia.orgorganic-chemistry.org This reaction offers excellent control over regio- and stereochemistry and can be used to construct substituted cyclohexene (B86901) rings, which can then be converted to cyclohexadienols. nih.govresearchgate.net

For instance, a Lewis acid-catalyzed Diels-Alder reaction between a cinnamaldehyde (B126680) and an enamine can produce a substituted 1,3-cyclohexadienal. nih.gov Similarly, the reaction of a 1-amino-3-siloxybutadiene (a Rawal diene) with an unactivated carbonyl compound can yield a dihydro-4-pyrone, a heterocyclic analog that contains the core six-membered ring. organic-chemistry.org The synthesis of the this compound framework could be envisioned through the cycloaddition of a diene bearing the ethyl group precursor with a suitable ketene (B1206846) equivalent or other dienophile, followed by functional group manipulation.

Table 3: Applications of Diels-Alder Reactions in Six-Membered Ring Synthesis

| Diene | Dienophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Conjugated Diene | Substituted Alkene | Thermal | Substituted Cyclohexene | wikipedia.org |

| Enamines | Cinnamaldehyde | Lewis or Brønsted Acid | 1,3-Cyclohexadienal | nih.gov |

| 1-Amino-3-siloxybutadiene | Carbonyl Compounds | None (Room Temp) | Dihydro-4-pyrone | organic-chemistry.org |

This table presents generalized findings from the cited research.

Ring-closing metathesis (RCM) has become a powerful and versatile method for the synthesis of unsaturated rings of various sizes, including five- to seven-membered rings. wikipedia.org The reaction utilizes metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to intramolecularly couple two terminal alkene moieties, forming a cycloalkene and releasing volatile ethylene. wikipedia.org

A key application relevant to cyclohexadienol synthesis is the RCM of an appropriately functionalized 1,7-dienol. Research has demonstrated an asymmetric route to highly functionalized 2,3-epoxy-syn-1,4-cyclohexane diol derivatives where the key step is the RCM of a 1,7-dienol derived from D-mannitol to form a cyclohexane-1,4-diol derivative. ias.ac.inias.ac.in This strategy highlights the power of RCM in constructing densely functionalized cyclohexane (B81311) rings from acyclic precursors, which can be designed to contain the necessary substituents for forming structures like this compound. ias.ac.innih.gov

Table 4: Ring-Closing Metathesis for Cyclic Compound Synthesis

| Substrate | Catalyst | Product Ring Size | Yield | Reference |

|---|---|---|---|---|

| Diallylated Hexacyclic Diol | Grubbs' Catalyst | Heptacyclic System | Not Observed | nih.gov |

| Acyclic 1,7-Dienol | Ruthenium-based | 6-Membered (Cyclohexane) | High | ias.ac.inias.ac.in |

| Ketal with Diene Moieties | Grubbs' Catalyst G1 | 6,8-Dioxabicyclo[3.2.1]octene | 82% | nih.gov |

This table presents generalized findings from the cited research.

Regioselective and Stereoselective Functionalization of Cyclic Dienes

The precise functionalization of cyclic dienes is a cornerstone for the synthesis of substituted cyclohexadienols. Controlling the position and spatial orientation of incoming groups is paramount for achieving the desired molecular architecture.

Nucleophilic Additions to Cyclohexadienyl Systems

Nucleophilic additions to activated cyclohexadienyl systems represent a powerful method for the synthesis of functionalized cyclohexadienes, which can be precursors to or directly yield cyclohexadienols. Transition metal complexes of arenes can be activated towards nucleophilic attack, leading to the formation of cyclohexadienyl complexes. Subsequent reaction with a second nucleophile can result in a difunctionalized cyclohexadiene. researchwithrutgers.com

For instance, (cyclohexadienyl)Mn(CO)₂(L)⁺ cations (where L can be CO or PBu₃) react with a variety of nucleophiles. researchwithrutgers.com Phosphorus and nitrogen nucleophiles have been shown to add in a regio- and stereospecific manner, typically at the C-5 position with an exo orientation. researchwithrutgers.com This controlled addition allows for the precise installation of substituents on the cyclohexadienyl ring. While carbon nucleophiles can also be employed, they sometimes lead to side reactions. researchwithrutgers.com

An organometallic approach using a tricarbonylchromium complex of benzaldehyde (B42025) derivatives has also been reported. nih.gov In this method, the chromium complex facilitates the dearomatization and allows for chemoselective nucleophilic addition. The imine derivative of the benzaldehyde complex directs the initial nucleophile to the ortho position. Subsequent trapping of the resulting anionic cyclohexadienyl complex with an electrophile yields disubstituted 1,3-cyclohexadienals. nih.gov The regioselectivity of the second addition can be influenced by the nature of the substituents. nih.gov

Table 1: Examples of Nucleophilic Additions to Cyclohexadienyl Systems

| Cyclohexadienyl System | Nucleophile | Product Type | Reference |

| (Cyclohexadienyl)Mn(CO)₂(NO)L⁺ | Phosphorus Nucleophiles | exo-5-Substituted Cyclohexadiene Complex | researchwithrutgers.com |

| (Cyclohexadienyl)Mn(CO)₂(NO)L⁺ | Nitrogen Nucleophiles | exo-5-Substituted Cyclohexadiene Complex | researchwithrutgers.com |

| Phenylmethanimine–tricarbonylchromium Complex | Organolithium Reagents | 5,6-Disubstituted 1,3-Cyclohexadienal | nih.gov |

Stereospecific Reduction of Dienone and Nitrocyclohexadienol Precursors

The stereospecific reduction of cyclohexadienones and nitrocyclohexadienols is a common and effective strategy for the synthesis of chiral cyclohexadienols. The choice of reducing agent and substrate can lead to high levels of stereocontrol.

Selective hydrogenation of cyclohexa-2,4-dienones can yield the corresponding cyclohexadienols. For example, the use of palladium on carbon (Pd/C) in a toluene-methanol solvent mixture can facilitate this transformation. vulcanchem.com The stereochemical outcome of such reductions can be influenced by the presence of chiral auxiliaries.

The reduction of nitro-substituted precursors also provides a pathway to functionalized cyclohexanols and, by extension, can be adapted for cyclohexadienol synthesis. While specific examples for this compound are not detailed, the general strategy is relevant. Organocatalyzed sequences involving Michael additions to nitroalkenes can generate complex carbocyclic structures which may serve as precursors to the target dienols. researchgate.net

Catalytic Systems in Dienol Synthesis

Catalysis plays a crucial role in the development of efficient and selective methods for synthesizing cyclohexadienols. Both transition-metal catalysis and organocatalysis have emerged as powerful tools in this field, enabling transformations that would be difficult to achieve through classical synthetic routes.

Transition-Metal Catalyzed Approaches

Transition-metal catalysis offers a wide array of transformations for the synthesis of complex organic molecules, including cyclohexadienols. These methods often proceed with high efficiency and selectivity under mild reaction conditions. For example, palladium-catalyzed cross-coupling reactions have become indispensable in C-C bond formation. While directly applied to this compound synthesis is not extensively documented in the provided results, the general applicability of these methods to related structures is well-established. nih.gov

Manganese-mediated conversion of coordinated arenes to difunctionalized cyclohexadienes provides a clear pathway to precursors for cyclohexadienols. This involves a two-step nucleophilic addition to a manganese-complexed arene, as previously mentioned. researchwithrutgers.com

Organocatalytic Methods for Asymmetric Synthesis

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. Small organic molecules, often derived from natural sources like amino acids, can catalyze reactions with high enantioselectivity. youtube.com

Proline and its derivatives are among the most common organocatalysts. youtube.com They can be used to catalyze aldol (B89426) and Michael reactions, which are key steps in the construction of substituted cyclohexene and cyclohexadiene frameworks. For instance, a chiral TMS-protected prolinol can catalyze the reaction between β-ketoesters and α,β-unsaturated aldehydes to produce optically active 5-(trialkylsilyl)cyclohex-2-enones with excellent enantiomeric excess (98-99% ee). nih.gov These cyclohexenones are versatile intermediates that can be further elaborated into cyclohexadienols.

The self-condensation of α,β-unsaturated aldehydes, catalyzed by organocatalysts, can also lead to the formation of 1,3-cyclohexadien-1-al compounds. nih.gov Furthermore, organocatalyzed cascade reactions, such as a Michael-Michael-aldol sequence involving nitroalkenes, can be employed to construct highly substituted chiral cyclohexanols, which are structurally related to the target dienols. researchgate.net

Table 2: Examples of Organocatalytic Reactions for Cyclohexenone/Cyclohexadienal Synthesis

| Reaction Type | Catalyst | Reactants | Product | Enantioselectivity | Reference |

| Michael/Aldol Cascade | Chiral TMS-protected Prolinol | β-Ketoester and α,β-Unsaturated Aldehyde | 5-(Trialkylsilyl)cyclohex-2-enone | 98-99% ee | nih.gov |

| Self-Condensation | Proline | α,β-Unsaturated Aldehyde | 1,3-Cyclohexadien-1-al | Not specified | nih.gov |

| Michael-Michael-Aldol Cascade | Not specified | Nitroalkene and other substrates | Asymmetric Cyclohexanol | Not specified | researchgate.net |

Sustainable and Efficient Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient protocols. This includes the use of environmentally benign reagents and solvents, atom-economical reactions, and catalytic methods that minimize waste.

One approach towards more sustainable synthesis is the use of organocatalysis, which avoids the use of often toxic and expensive heavy metals. youtube.com The catalysts themselves are often readily available and can be used in small quantities. youtube.com

Another strategy is the development of one-pot, multi-component reactions. These reactions combine several synthetic steps into a single operation, which saves time, energy, and resources. For example, a three-component reaction for the synthesis of 4-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)-cyclohexa-2,5-dien-1-one derivatives has been reported to proceed in excellent yields under catalyst-free conditions. researchgate.net While not directly producing the target molecule, this demonstrates the principle of efficiency in synthesizing related dienone structures.

The use of air as an oxidant in certain organocatalytic reactions also represents a move towards greener chemistry. For example, the synthesis of pentasubstituted aromatic compounds can proceed through a cyclohexadiene carboxaldehyde intermediate that is oxidized by atmospheric air. nih.gov

Flow Chemistry Applications in Cyclohexadienone Production

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for reactions that are fast, exothermic, or involve hazardous reagents. nih.govrsc.org The production of cyclohexadienones, key precursors to cyclohexadienols, can be greatly enhanced by leveraging flow chemistry techniques. These methods allow for superior control over reaction parameters, improved heat and mass transfer, and enhanced safety, making them ideal for industrial-scale production. unina.it

One of the primary benefits of continuous flow reactors is the high surface-area-to-volume ratio, which enables efficient thermal management. unina.it This is crucial for controlling highly exothermic reactions often used in the synthesis of cyclohexadienone derivatives. For instance, oxidation and halogenation reactions can be conducted safely at elevated temperatures and pressures, leading to significantly reduced reaction times and improved product selectivity. unina.itbeilstein-journals.org

A notable example is the continuous flow perchlorination of p-cresol (B1678582) using trichloroisocyanuric acid (TCCA) to produce 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one. preprints.org In a batch process, the portion-wise addition of the chlorinating agent is necessary to manage the exothermicity. However, in a flow system, the improved mixing and heat dissipation allow the reaction to proceed smoothly and with greater control, mitigating the risks associated with handling solid slurries and managing heat generation. preprints.org The ability to operate under turbulent flow conditions can also prevent clogging from solid byproducts, a common challenge in batch synthesis. preprints.org

The key advantages of using flow chemistry for such transformations are summarized in the table below, based on findings from a study on the flow perchlorination of p-cresol. preprints.org

Table 1: Comparison of Batch vs. Flow Chemistry for Cyclohexadienone Synthesis

| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow Chemistry |

|---|---|---|---|

| Heat Transfer | Poor; requires slow, portion-wise addition of reagents. preprints.org | Excellent; high surface-area-to-volume ratio allows for rapid heat dissipation. unina.itpreprints.org | Enhanced safety and control over exothermic reactions. unina.it |

| Mixing | Often inefficient, leading to localized concentration gradients. | Superior mixing through turbulent flow regimes. preprints.org | Improved reaction control and selectivity. preprints.org |

| Safety | Handling of hazardous reagents and slurries poses significant risks. preprints.org | Miniaturized reactor volumes and containment reduce risks. unina.it | Safer handling of hazardous materials and unstable intermediates. |

| Scalability | Scaling up can be complex and introduce new safety concerns. | Straightforward scaling by operating the reactor for longer durations. nih.gov | More predictable and linear scale-up process. |

| Solid Handling | Prone to clogging and accumulation of solid byproducts. preprints.org | Can employ techniques like high flow rates and ultrasonic radiation to manage slurries. preprints.org | Avoidance of reactor fouling and operational shutdowns. |

These flow chemistry platforms are also well-suited for future integration with data acquisition technologies, artificial intelligence (AI), and machine learning (ML), which can further optimize reaction conditions and accelerate the discovery of new synthetic pathways. unina.it

Green Chemistry Principles in Dienol Synthesis

The synthesis of this compound and related compounds is increasingly guided by the principles of green chemistry. Developed by Paul Anastas and John Warner, these twelve principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comrroij.com Applying these principles to dienol synthesis aims to create more sustainable, efficient, and environmentally benign manufacturing routes. researchgate.net

The core tenets of green chemistry provide a framework for improving traditional synthetic methods. sigmaaldrich.commun.ca For instance, a classic method for preparing cyclohexadienols involves the Birch reduction, which uses alkali metals in liquid ammonia—a process that is hazardous and environmentally challenging. vulcanchem.com A greener approach would seek alternatives that align with the principles outlined below.

Table 2: The Twelve Principles of Green Chemistry

| Principle Number | Principle Name | Description |

|---|---|---|

| 1 | Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. sigmaaldrich.com |

| 2 | Atom Economy | Synthetic methods should maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com |

| 3 | Less Hazardous Chemical Syntheses | Methods should use and generate substances with little or no toxicity to human health and the environment. sigmaaldrich.com |

| 4 | Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. sigmaaldrich.com |

| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous. sigmaaldrich.com |

| 6 | Design for Energy Efficiency | Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure if possible. sigmaaldrich.com |

| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. sigmaaldrich.com |

| 8 | Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided. sigmaaldrich.com |

| 9 | Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. sigmaaldrich.com |

| 10 | Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. sigmaaldrich.com |

| 11 | Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. sigmaaldrich.com |

In the context of dienol synthesis, several principles are particularly relevant. The principle of Catalysis (Principle 9) encourages replacing stoichiometric reagents, like those in the Birch reduction, with catalytic alternatives. sigmaaldrich.com For example, selective catalytic hydrogenation of a corresponding cyclohexadienone precursor using a heterogeneous catalyst (e.g., Palladium on carbon) can be a greener route to the dienol. vulcanchem.com This approach often involves milder conditions and reduces waste.

The principle of Atom Economy (Principle 2) is addressed by cycloaddition reactions, such as the Diels-Alder reaction, which are highly atom-efficient for constructing the cyclohexene ring system. nih.govnih.gov Designing a synthesis that builds the core structure through such a reaction would be inherently greener.

Furthermore, employing Safer Solvents and Auxiliaries (Principle 5) is critical. sigmaaldrich.com Research into replacing hazardous solvents like dichloromethane (B109758) with more benign alternatives such as dimethyl carbonate or even performing reactions under solvent-free conditions has shown promise in various organic syntheses. mun.ca The use of biocatalysis, for instance, employing yeast for the reduction of ketoesters, represents another green strategy that often uses water as a solvent and operates under ambient conditions, aligning with multiple green chemistry principles. mun.ca Organocatalysis also presents a powerful tool for the asymmetric synthesis of chiral cyclohexene derivatives, often proceeding under mild conditions with high efficiency. nih.govnih.gov

By systematically applying these principles, chemists can develop synthetic pathways to this compound and its analogs that are not only effective but also economically and environmentally sustainable. rroij.com

Advanced Characterization Methodologies for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamic Studies

NMR spectroscopy would be the cornerstone for the structural elucidation of 1-Ethyl-1-cyclohexa-2,4-dienol in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of the molecule's connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the ethyl group (a triplet and a quartet), the hydroxyl proton (a singlet), and the protons on the cyclohexadiene ring. The chemical shifts and coupling constants of the olefinic and allylic protons would be crucial in confirming the positions of the double bonds.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by revealing the number of unique carbon environments. Key signals would include those for the two sp³ carbons of the ethyl group, the sp³ quaternary carbon bearing the hydroxyl and ethyl groups, and the four sp² carbons of the dienol system.

Expected ¹H and ¹³C NMR Data (Hypothetical):

| Assignment | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) |

| -CH₂CH₃ | ~0.9 (triplet) | ~8 |

| -CH₂CH₃ | ~1.6 (quartet) | ~30 |

| C1-OH | Variable (singlet) | - |

| C1 | - | ~70 |

| C6-H₂ | ~2.2 (multiplet) | ~35 |

| C2-H to C5-H | ~5.5 - 6.0 (multiplets) | ~125 - 135 |

Note: The actual chemical shifts and coupling patterns would need to be determined experimentally.

While this compound itself is achiral, its derivatives or its interactions with chiral environments could introduce stereochemical complexity. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy would be invaluable in determining the relative stereochemistry in such cases. For instance, in a substituted derivative, NOE correlations could establish the spatial proximity between the ethyl group and other substituents on the ring, thereby defining the stereoisomer.

To investigate reaction mechanisms involving this compound, isotopic labeling studies would be instrumental. For example, to probe a suspected rearrangement or migration, a deuterium-labeled analog of the compound could be synthesized. By monitoring the fate of the deuterium (B1214612) label in the product(s) using ²H NMR or by observing changes in the ¹H and ¹³C NMR spectra, the mechanistic pathway could be traced. For instance, the use of deuterium labeling in studies of related cyclohexene (B86901) systems has been pivotal in distinguishing between different proposed reaction mechanisms, such as radical coupling versus radical anion capture pathways.

Mass Spectrometry in Reaction Monitoring and Product Identification

Mass spectrometry (MS) would be a powerful tool for determining the molecular weight of this compound and for identifying it in reaction mixtures. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the compound's elemental composition (C₈H₁₂O).

Furthermore, the fragmentation pattern observed in the mass spectrum would provide structural information. Expected fragmentation pathways could include the loss of the ethyl group, the loss of a water molecule, or retro-Diels-Alder reactions of the cyclohexadiene ring. This fragmentation "fingerprint" would be crucial for identifying the compound in complex mixtures and for tracking its transformation during chemical reactions.

Hypothetical Mass Spectrometry Fragmentation Data:

| m/z (hypothetical) | Proposed Fragment |

| 124 | [C₈H₁₂O]⁺ (Molecular Ion) |

| 106 | [M - H₂O]⁺ |

| 95 | [M - C₂H₅]⁺ |

| 79 | [C₆H₇]⁺ |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, would provide valuable information about the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-H stretching vibrations for both sp² and sp³ hybridized carbons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the conjugated diene system would likely be observed in the 1600-1650 cm⁻¹ region.

FT-Raman Spectroscopy: FT-Raman spectroscopy would be complementary to FT-IR. The C=C stretching vibrations of the diene are often strong in the Raman spectrum, providing a clear marker for this structural feature.

X-ray Crystallography for Definitive Solid-State Structural Determination

Should this compound be a crystalline solid at a suitable temperature, X-ray crystallography would offer the most definitive and unambiguous structural determination in the solid state. This technique would provide precise bond lengths, bond angles, and the conformation of the cyclohexadiene ring. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing. While no crystal structure for this compound is currently available in the public databases, the crystal structures of other ethyl- and cyclohexa-diene-containing molecules have been successfully determined, providing a framework for what could be expected.

Computational Chemistry and Theoretical Modeling of 1 Ethyl 1 Cyclohexa 2,4 Dienol Systems

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic behavior of 1-Ethyl-1-cyclohexa-2,4-dienol. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

DFT methods, such as those using the B3LYP functional, are often employed for their balance of computational cost and accuracy in studying organic molecules. researchgate.net Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties. The choice of basis set, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets, is crucial for obtaining reliable results. acs.org

Quantum chemical calculations are instrumental in mapping out the step-by-step pathways of chemical reactions. For this compound, this includes studying reactions such as oxidation, dienol-benzene rearrangement, and electrophilic additions to the diene system.

Table 1: Representative DFT-Calculated Activation Energies for a Hypothetical Reaction of this compound

This table illustrates the type of data generated from DFT calculations to compare two possible reaction pathways. Energies are given in kcal/mol.

| Reaction Pathway | Reactant Complex | Transition State (TS) | Product Complex | Activation Energy (ΔG‡) |

| Pathway A (Concerted) | -2.5 | TS_A (+25.8) | -15.0 | 28.3 |

| Pathway B (Stepwise) | -2.5 | TS_B1 (+18.2) | Intermediate (-5.1) | 20.7 |

| Intermediate (-5.1) | TS_B2 (+12.5) | -15.0 | 17.6 |

Note: Data are illustrative and not from specific experimental or computational studies on this compound.

The concept of a Potential Energy Surface (PES) is a cornerstone of computational chemistry, representing the energy of a molecule as a function of its geometry. libretexts.org For this compound, exploring the PES is crucial for understanding its dynamic behavior, particularly tautomerism and molecular rearrangements. researchgate.net

One significant process for this molecule is the dienol-benzene rearrangement, where the dienol tautomer converts to a more stable aromatic system, likely an ethyl-substituted phenol (B47542), under acidic or basic conditions. DFT calculations can map the PES for this transformation, identifying the transition state for the proton transfer and subsequent aromatization. uci.edu This allows for the calculation of the energy barrier for the rearrangement and the relative thermodynamic stability of the tautomers. The calculations would show that the aromatic phenol product is significantly lower in energy than the starting dienol, driving the reaction forward.

Understanding the electronic structure provides insight into a molecule's stability and reactivity. Molecular Orbital (MO) theory describes how atomic orbitals combine to form delocalized molecular orbitals spread across the molecule. libretexts.org For this compound, the conjugated diene system results in four pi-molecular orbitals (ψ1, ψ2, ψ3, ψ4). The two bonding orbitals (ψ1, ψ2) are occupied by the four pi electrons, leading to the characteristic stability of conjugated systems compared to isolated dienes. openstax.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity, particularly in cycloaddition reactions like the Diels-Alder reaction. numberanalytics.com

Natural Bond Orbital (NBO) analysis transforms the complex calculated wave function into a more intuitive picture of localized bonds and lone pairs. NBO analysis can quantify the delocalization of electron density from the oxygen lone pairs or the C=C pi bonds into adjacent antibonding orbitals. This provides a quantitative measure of conjugation and hyperconjugation effects, helping to explain the molecule's structure and reactivity. For example, NBO could be used to analyze the interaction between the oxygen's lone pair orbitals and the π* orbitals of the diene system.

Table 2: Illustrative Molecular Orbital Energies for this compound

This table shows typical energy levels (in electron volts, eV) for the frontier molecular orbitals calculated via DFT.

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | +1.5 | Antibonding π* orbital |

| LUMO | +0.8 | Lowest Unoccupied MO (π)* |

| HOMO | -5.9 | Highest Occupied MO (π) |

| HOMO-1 | -6.7 | Bonding π orbital |

Note: Data are illustrative and not from specific experimental or computational studies on this compound.

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations are excellent for static structures and reaction paths, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape at a given temperature. studysmarter.co.uk

For this compound, the cyclohexadiene ring is not planar and can adopt various conformations. The ethyl group and hydroxyl group at the C1 position can also rotate. MD simulations can explore the accessible conformational space, identifying the most stable (lowest energy) conformations and the energy barriers between them. sapub.org This is particularly important for understanding how the molecule's shape might influence its interaction with other molecules or its packing in a solid state. Simulations can reveal the equilibrium between different ring puckering modes and the rotational preferences of the ethyl substituent. spcmc.ac.in

In Silico Design and Optimization of Reaction Pathways

Computational tools can be used not only to analyze existing reactions but also to design new and improved synthetic routes. acs.orgnih.gov This field of in silico design involves using computational models to predict the outcome of a reaction before it is attempted in the laboratory. rsc.org

For a target molecule like this compound, computational methods could be used to screen various precursors and reaction conditions for its synthesis. For example, one could computationally model the Birch reduction of ethyl-substituted aromatic precursors to predict yields and potential byproducts under different conditions. frontiersin.org Furthermore, computational databases of known chemical reactions can be searched to identify novel or more efficient pathways. figshare.com By calculating the thermodynamics and kinetics of multiple potential synthetic routes, chemists can prioritize the most promising approaches, saving significant time and resources in the lab.

Applications of 1 Ethyl 1 Cyclohexa 2,4 Dienol and Its Derivatives in Complex Organic Synthesis

Strategic Building Blocks for Natural Product Synthesis

While direct applications of 1-Ethyl-1-cyclohexa-2,4-dienol in total synthesis are not extensively documented, the broader class of cyclohexadiene and cyclohexadienol derivatives is well-established as a cornerstone in the synthesis of complex natural products. The inherent reactivity of the diene system, combined with the stereochemical possibilities offered by substituents, allows for elegant and efficient synthetic strategies.

Researchers have successfully employed substituted cyclohexadienes in the synthesis of various natural products. For instance, methoxy-substituted cyclohexadienes are key starting materials in the synthesis of phthalide (B148349) natural products like mycophenolic acid and zinniol. These syntheses often leverage the diene for crucial cycloaddition reactions, such as the Diels-Alder and subsequent Alder-Rickert reactions, to build the core structure of the target molecule. Similarly, cyclohexadiene-trans-diols, which share the core carbocyclic ring, have been utilized as versatile starting materials for the efficient synthesis of natural products like iso-crotepoxide and ent-senepoxide. thermofisher.com The synthesis of these epoxide-containing natural products relies on the regio- and stereoselective epoxidation of the diene double bonds. thermofisher.com

The strategic value of this compound can be inferred from these examples. The ethyl group at the C1 position would sterically and electronically influence the outcome of such cycloaddition or epoxidation reactions, offering a pathway to specific, substituted natural product analogs. The general principle involves using the cyclohexadiene core as a scaffold upon which complexity is built, a strategy that has proven effective in numerous total syntheses. thermofisher.com

Table 1: Examples of Natural Product Synthesis Using Cyclohexadiene Scaffolds

| Natural Product Target | Cyclohexadiene-based Precursor | Key Transformation(s) |

| Mycophenolic Acid Intermediate | 1,5-Dimethoxycyclohexa-1,4-diene | Diels-Alder / Alder-Rickert Reaction |

| Zinniol | Substituted Cyclohexadiene | Diels-Alder / Alder-Rickert Reaction |

| iso-Crotepoxide | Cyclohexadiene-trans-diol | Regio- and Stereoselective Epoxidation |

| ent-Senepoxide | Cyclohexadiene-trans-diol | Regio- and Stereoselective Epoxidation |

Versatile Intermediates for the Construction of Biologically Relevant Scaffolds

The cyclohexadienol motif and its derivatives are valuable intermediates for creating molecular scaffolds that form the core of biologically active compounds. Their ability to be transformed into a variety of carbocyclic and heterocyclic systems makes them attractive starting points in medicinal chemistry and drug discovery.

One prominent example is the use of cyclohexadienes to construct chiral γ-lactam scaffolds. acs.org These lactam rings are considered "privileged structures" as they are frequently found in pharmaceuticals and natural products with diverse biological activities. An asymmetric palladium-catalyzed cascade carboamidation of cyclohexadiene with bromoamides has been developed to produce these valuable scaffolds with high enantioselectivity. acs.org

Furthermore, the oxidized counterparts of cyclohexadienols, namely cyclohexane-1,3-diones, have been identified as optimal scaffolds for designing novel therapeutic agents. These diones serve as the foundational structure for a new class of small molecules designed as c-Met inhibitors, which are promising therapeutic agents for non-small-cell lung cancer (NSCLC). thermofisher.comyoutube.com The development of these inhibitors showcases how the core cyclohexane (B81311) ring can be functionalized to create potent and selective drug candidates.

The 1,3-cyclohexadien-1-al scaffold, a tautomeric equivalent of a cyclohexadienol, is found in the natural product safranal, which exhibits neuroprotective and anticancer properties. nih.gov Synthetic methodologies have been developed to access these aldehyde scaffolds, which can then be used in further transformations, such as the synthesis of the cytotoxic compound acetoxytubipofuran. nih.gov This demonstrates the versatility of the cyclohexadiene core in generating a range of biologically relevant structures.

Table 2: Biologically Relevant Scaffolds from Cyclohexadiene Derivatives

| Scaffold Type | Cyclohexadiene-based Precursor | Resulting Biological Relevance/Target |

| Chiral γ-Lactam | Cyclohexadiene | Privileged motif in pharmaceuticals and natural products. acs.org |

| c-Met Inhibitors | Cyclohexane-1,3-dione | Potential therapeutics for non-small-cell lung cancer. thermofisher.comyoutube.com |

| 1,3-Cyclohexadien-1-al | In-situ generated from α,β-unsaturated aldehydes | Core of natural products like Safranal (anticancer, neuroprotective). nih.gov |

| Acetoxytubipofuran Core | Substituted Cyclohexadiene Carboxaldehyde | Cytotoxic compound synthesis. nih.gov |

Precursors for Aromatic Compounds via Controlled Aromatization

A fundamental and highly useful transformation of this compound is its controlled conversion into aromatic compounds, specifically substituted phenols. This aromatization is a powerful synthetic tool, driven by the thermodynamic stability of the resulting benzene (B151609) ring.

One of the classic methods for this transformation is the dienol-benzene rearrangement . This reaction is typically acid-catalyzed and proceeds through a distinct mechanism. For a related 4,4-disubstituted-2,5-cyclohexadien-1-ol, the mechanism involves protonation of the hydroxyl group, followed by the loss of a water molecule to generate a resonance-stabilized cyclohexadienyl cation. A subsequent 1,2-migration of one of the substituent groups and deprotonation restores aromaticity, yielding a 1,2-disubstituted benzene. This rearrangement has been studied extensively, particularly in steroid chemistry, where it facilitates the aromatization of steroidal A-rings. acs.orgnih.gov For this compound, this rearrangement provides a direct route to ethyl-substituted phenolic compounds.

Alternatively, aromatization can be achieved through catalytic dehydrogenation . This approach often involves the corresponding ketone tautomer (a cyclohexenone) of the dienol. Modern methods utilize transition metal catalysts, such as palladium(II) complexes, in the presence of an oxidant like molecular oxygen (aerobic dehydrogenation). wikipedia.org These catalytic systems are efficient for converting substituted cyclohexanones and cyclohexenones into phenols under relatively mild conditions, offering excellent functional group tolerance. wikipedia.orgyoutube.comyoutube.com

Other advanced methodologies include the use of a TEMPO-mediated electrochemical system. In this process, the 2,2,6,6-tetramethyl-1-oxopiperidinium (TEMPO+) ion acts as a catalyst to facilitate the oxidation of cyclohexadienes directly to their corresponding aromatic counterparts with high efficiency.

Table 3: Methods for Controlled Aromatization of Cyclohexadienol Derivatives

| Method | Key Reagents/Catalyst | Mechanism Type | Product Type |

| Dienol-Benzene Rearrangement | Acid (e.g., H₂SO₄, Acetic Acid) | Cationic Rearrangement | Substituted Phenol (B47542) |

| Catalytic Dehydrogenation | Pd(II) catalyst, O₂ (air) | Oxidation | Substituted Phenol |

| Electrochemical Oxidation | TEMPO (catalyst), 2,6-Lutidine | Electro-mediated Oxidation | Aromatic Hydrocarbon |

| Radical-driven Aromatization | Radical Initiator | β-Scission of Cyclohexadienyl Radical | Aromatic Hydrocarbon |

Development of Novel Synthetic Transformations and Methodologies

The unique reactivity of the this compound scaffold is a fertile ground for the development of new synthetic methods and transformations, expanding the toolkit of organic chemists.

A significant area of development is in organocatalytic cascade reactions . For example, derivatives like 1,3-cyclohexadien-1-als can be generated in situ from simple acyclic precursors using amine catalysts like proline. nih.gov These highly reactive intermediates can then participate in subsequent cycloadditions, leading to the rapid assembly of complex polycyclic architectures, such as bicyclo[2.2.2]octane systems, in a single pot. nih.gov This represents a powerful methodology for building molecular complexity from simple starting materials.

The cyclohexadiene framework is also central to novel radical generation methodologies . By creating a suitably substituted cyclohexadiene, a bis-allylic hydrogen can be abstracted to form a cyclohexadienyl radical. The strong thermodynamic driving force of aromatization can then trigger a β-scission event, extruding a new carbon-centered radical along with a stable aromatic byproduct. acs.org This strategy provides a clean and efficient way to generate radicals for use in subsequent bond-forming reactions.

Furthermore, the conjugated diene system within this compound makes it an ideal substrate for developing novel pericyclic reactions . It can function as the diene component in [4+2] Diels-Alder cycloadditions with a variety of dienophiles, providing access to complex bicyclic structures. The stereochemical and regiochemical outcome of these reactions can be controlled by catalysts and the nature of the substituents, offering a versatile tool for synthesis. The 1,5-diene-like structure also presents the possibility for sigmatropic rearrangements, such as the Cope rearrangement, under thermal conditions, enabling skeletal reorganization to access different isomers.

Table 4: Novel Methodologies Involving Cyclohexadienol Derivatives

| Methodology | Key Transformation | Substrate Type | Product Architecture |

| Organocatalytic Cascades | In-situ Diene Generation / Cycloaddition | α,β-Unsaturated Aldehydes | Bicyclo[2.2.2]octanes nih.gov |

| Radical Generation | Radical-Initiated H-Abstraction / β-Scission | Substituted Cyclohexadienes | Acyclic structures via radical trapping acs.org |

| Pericyclic Reactions | Diels-Alder Cycloaddition | Cyclohexadienol as Diene | Bicyclic adducts |

| Sigmatropic Rearrangements | Cope Rearrangement | 1,5-Diene system of Cyclohexadienol | Rearranged isomeric dienes |

Future Perspectives and Emerging Research Avenues in Cyclohexa 2,4 Dienol Chemistry

Innovations in Asymmetric Synthesis and Stereocontrol

The precise control of stereochemistry is a cornerstone of modern organic synthesis, as the biological activity of molecules often depends on their specific three-dimensional structure. scientificupdate.com In the context of cyclohexa-2,4-dienol chemistry, achieving high levels of stereocontrol is crucial for accessing enantiomerically pure compounds.

A primary strategy for inducing stereoselectivity is the use of chiral auxiliaries . These are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. scientificupdate.comtudelft.nl After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. tudelft.nl This approach has been foundational in asymmetric synthesis since the 1970s. tudelft.nl Common examples of chiral auxiliaries that have proven effective in a variety of transformations, including those applicable to dienol precursors, are Evans' oxazolidinones and Oppolzer's sultams, which are particularly noted for their success in controlling stereoselectivity in Diels-Alder reactions. tudelft.nl The choice of auxiliary is critical and can be derived from readily available chiral molecules like amino acids, carbohydrates, or terpenes. tudelft.nl

Beyond chiral auxiliaries, the development of asymmetric catalysis represents a more elegant and atom-economical approach. This involves using a small amount of a chiral catalyst to generate large quantities of a chiral product. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For instance, cinchona alkaloid derivatives have been successfully employed as catalysts in the asymmetric isomerization of cyclohexenones and in cascade reactions to construct complex, chiral six-membered carbocycles. numberanalytics.comrsc.org These catalysts operate by creating a chiral environment around the reacting molecules, favoring the formation of one stereoisomer over the other. The development of novel chiral ligands for metal-based catalysts also continues to be a fruitful area of research, enabling highly enantioselective reactions. researchgate.netnih.gov

Table 1: Key Strategies for Asymmetric Synthesis in Cyclohexadienol Chemistry

| Strategy | Description | Common Examples | Key Advantages |

|---|---|---|---|

| Chiral Auxiliaries | A chiral molecule temporarily attached to the substrate to direct a stereoselective reaction. scientificupdate.comtudelft.nl | Evans' Oxazolidinones, Oppolzer's Sultams, Camphor-derived auxiliaries. tudelft.nltudelft.nl | High reliability and predictability. scientificupdate.com |

| Asymmetric Organocatalysis | Use of small, chiral organic molecules to catalyze enantioselective transformations. rsc.orgnumberanalytics.com | Proline derivatives, Cinchona alkaloids. numberanalytics.comnumberanalytics.com | Avoids toxic or expensive metals. |

| Asymmetric Metal Catalysis | Use of a chiral ligand complexed to a metal center to induce enantioselectivity. researchgate.net | Rh(I)/(S)-Xyl-Binap systems, Chiral N,N′-dioxide cobalt(II) complexes. monash.edu | High turnover numbers and efficiency. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The traditional trial-and-error approach to developing and optimizing chemical reactions is time-consuming and resource-intensive. numberanalytics.comfrontiersin.org Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical synthesis, offering the ability to predict reaction outcomes, optimize conditions, and even design novel catalysts from vast datasets. numberanalytics.comrsc.org

One of the most significant challenges in cyclohexa-2,4-dienol chemistry is predicting the stereoselectivity of a given transformation. numberanalytics.com ML models, particularly random forest algorithms and neural networks , are being trained on large datasets of chemical reactions to predict the enantiomeric excess (a measure of stereoselectivity) with increasing accuracy. tudelft.nlresearchgate.netnumberanalytics.com These models can identify subtle patterns and complex interactions between substrates, catalysts, solvents, and temperature that a human chemist might overlook. tudelft.nl By quantifying the influence of each variable, these predictive models provide a deeper understanding of the factors governing stereocontrol. tudelft.nl

Table 2: Applications of AI/ML in Cyclohexadienol Reaction Design

| Application Area | AI/ML Technique | Objective |

|---|---|---|

| Stereoselectivity Prediction | Random Forests, Neural Networks. tudelft.nlresearchgate.net | Quantitatively predict the enantiomeric ratio of a reaction based on its components and conditions. numberanalytics.com |

| Catalyst Design | Generative Algorithms, Supervised Learning. rsc.orgnih.gov | Discover and design novel catalysts with enhanced activity, selectivity, and stability. rsc.org |

| Reaction Optimization | Bayesian Optimization, Black-Box Algorithms. rsc.orgrsc.org | Efficiently find the optimal reaction conditions (temperature, solvent, etc.) to maximize yield or other metrics. rsc.org |

| Retrosynthetic Analysis | Computer-Assisted Synthesis Planning (CASP). nih.gov | Propose efficient and viable synthetic routes to target molecules. numberanalytics.com |

Exploration of Novel Catalytic Systems for Dienol Transformations

While traditional catalytic methods remain important, the frontiers of cyclohexa-2,4-dienol chemistry are being expanded by the exploration of novel catalytic systems that offer unique reactivity and milder reaction conditions. These include organocatalysis, photocatalysis, and electrocatalysis.

Organocatalysis , the use of small, metal-free organic molecules to accelerate reactions, has become a major branch of synthetic chemistry. scientificupdate.comnumberanalytics.com For molecules with multiple hydroxyl groups like diols, organocatalysts can achieve selective functionalization of one hydroxyl group over another, a significant challenge in synthesis. scientificupdate.com This selectivity is achieved through specific noncovalent interactions between the catalyst and the substrate. scientificupdate.com Proline and its derivatives, as well as cinchona alkaloids, are prominent examples of organocatalysts used in asymmetric aldol (B89426) reactions, which are fundamental carbon-carbon bond-forming reactions. numberanalytics.com

Photocatalysis harnesses the energy of light to drive chemical reactions. A photocatalyst, typically a semiconductor or a photosensitive molecule, absorbs light to generate highly reactive species like radical ions. researchgate.netfrontiersin.org This approach allows for transformations that are often difficult to achieve through traditional thermal methods. In recent years, photoredox catalysis has been applied to a wide range of organic reactions, including glycosidations, demonstrating its potential for complex molecule synthesis. numberanalytics.com A particularly innovative strategy is "electron-primed" photoredox catalysis, where a catalyst is first activated by an electron before being excited by light, creating a highly potent reductant capable of transforming challenging substrates. researchgate.net

Electrocatalysis uses electrical potential to drive chemical reactions, often enabling transformations without the need for stoichiometric chemical oxidants or reductants. tudelft.nl This method is inherently green as it uses electrons as a "reagent." Electrocatalysis has been successfully applied to the synthesis of cyclopropanes through dehydrogenative annulation, showcasing its power in constructing cyclic structures. tudelft.nl The combination of electrochemistry with catalysis offers a powerful and sustainable approach to chemical synthesis, minimizing waste and providing access to unique reaction pathways.

Table 3: Emerging Catalytic Systems for Dienol Chemistry

| Catalytic System | Energy Source | Principle | Potential Application for Dienols |

|---|---|---|---|

| Organocatalysis | Thermal | Metal-free small molecules catalyze reactions via noncovalent interactions. scientificupdate.com | Regioselective and enantioselective functionalization of the hydroxyl group. scientificupdate.comtudelft.nl |

| Photocatalysis | Light | A catalyst absorbs light to generate reactive species that drive the reaction. frontiersin.org | Activation for cycloadditions or redox transformations under mild conditions. numberanalytics.com |

| Electrocatalysis | Electricity | Electrical potential drives redox reactions, often with catalytic mediators. tudelft.nl | Dehydrogenative cyclizations or functionalizations without chemical redox agents. tudelft.nl |

Development of Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. monash.edu For the synthesis of cyclohexa-2,4-dienol and its derivatives, this translates into a search for pathways that are both sustainable and highly efficient at the atomic level.

A key metric in green chemistry is atom economy , a concept that measures how efficiently the atoms from the reactants are incorporated into the final desired product. numberanalytics.comrsc.org Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful because they generate few or no byproducts. numberanalytics.com The Diels-Alder reaction, a type of cycloaddition, is a prime example of a 100% atom-economical reaction and provides a powerful method for constructing bicyclic systems from dienones. rsc.org

Another important metric is the E-Factor (Environmental Factor), which quantifies the amount of waste produced per kilogram of product. tudelft.nltudelft.nl The ideal E-Factor is zero. scientificupdate.com The pharmaceutical and fine chemical industries traditionally have very high E-Factors, often generating over 100 kg of waste for every kg of product, much of which is due to the use of stoichiometric reagents and solvents. tudelft.nl The shift from stoichiometric reagents to catalytic processes is a critical strategy for reducing the E-Factor. tudelft.nl Catalytic reactions, by their nature, use small amounts of a substance to transform large amounts of reactants, thus dramatically minimizing waste. monash.edu

The development of sustainable pathways for cyclohexa-2,4-dienol derivatives involves several key strategies:

Maximizing Atom Economy: Prioritizing reaction types like additions and cycloadditions that incorporate all reactant atoms into the product. numberanalytics.comnumberanalytics.com

Utilizing Catalysis: Replacing stoichiometric reagents with catalytic alternatives (metal, organo-, or biocatalysts) to reduce waste and improve efficiency. nih.govmonash.edu

Solvent Selection: Choosing greener, less toxic, and recyclable solvents, or developing solvent-free reaction conditions. numberanalytics.com

Renewable Feedstocks: Exploring routes to synthesize cyclohexadienol structures from biomass-derived starting materials, moving away from fossil fuel-based feedstocks.

By integrating these principles, chemists can design synthetic routes that are not only scientifically elegant but also environmentally responsible, contributing to a more sustainable chemical industry. nih.govfrontiersin.org

Table 4: Green Chemistry Metrics and Strategies for Dienol Synthesis

| Metric / Strategy | Definition / Goal | Relevance to Dienol Synthesis |

|---|---|---|

| Atom Economy | (MW of product / sum of MW of all reactants) x 100%. numberanalytics.com | Favors cycloaddition and addition reactions for building the cyclohexadienol core and its derivatives. |

| E-Factor | (Total mass of waste / mass of product). tudelft.nltudelft.nl | Drives the replacement of stoichiometric methods (e.g., classical reductions) with catalytic alternatives. tudelft.nl |

| Catalysis | Use of a substance to increase reaction rate without being consumed. monash.edu | Enables high efficiency, selectivity, and reduces waste generation significantly. nih.govfrontiersin.org |

| Renewable Feedstocks | Using starting materials derived from biomass instead of petroleum. | A long-term goal to create a fully sustainable lifecycle for cyclohexa-2,4-dienol-based products. |

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-1-cyclohexa-2,4-dienol, and how can reaction conditions be systematically optimized?

To synthesize this compound, researchers often employ acid-catalyzed cyclization of substituted dienols or transition-metal-mediated coupling reactions. Systematic optimization involves:

- Temperature and solvent screening : Test polar aprotic solvents (e.g., DMF, THF) at 60–120°C to balance reaction rate and selectivity.

- Catalyst selection : Compare Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., AlCl₃) for regioselectivity .

- Byproduct analysis : Use GC-MS or HPLC to quantify intermediates (e.g., ketones or aldehydes) and adjust stoichiometry to minimize side reactions .

Q. How can spectroscopic methods (NMR, IR, MS) resolve structural ambiguities in substituted cyclohexa-dienol derivatives?

- NMR : Assign proton environments using ¹H-¹H COSY and NOESY to confirm stereochemistry. For example, coupling constants between dienol protons (J = 10–12 Hz) distinguish cis/trans configurations .

- IR : Identify hydroxyl (O-H stretch: 3200–3600 cm⁻¹) and conjugated diene (C=C stretch: 1620–1680 cm⁻¹) functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns differentiate isomers .

Q. What strategies mitigate contradictions in reported bioactivity data for this compound derivatives?

Contradictions in antimicrobial or antioxidant studies often arise from:

- Variability in assay protocols : Standardize microbial strains (e.g., E. coli ATCC 25922) and antioxidant models (e.g., DPPH vs. ABTS) .

- Purity verification : Use HPLC (>95% purity) to exclude confounding effects from impurities .

- Enantioselectivity analysis : Chiral chromatography or NMR with chiral shift reagents can resolve discrepancies caused by stereoisomers .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic and thermodynamic properties of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) are used to:

- Map electron density : Identify reactive sites (e.g., dienol hydroxyl group) for electrophilic attacks .

- Thermodynamic stability : Calculate Gibbs free energy (ΔG) of tautomers to determine the dominant form in solution .

- Solvent effects : Apply implicit solvation models (e.g., PCM) to simulate polarity-dependent behavior .

Q. What crystallographic challenges arise in resolving the solid-state structure of this compound, and how are they addressed?

Challenges include:

- Disorder in ethyl groups : Use SHELXL refinement with restraints on bond lengths/angles to model dynamic conformations .

- Weak diffraction : Collect high-resolution data (d ≤ 0.8 Å) at synchrotron facilities and apply multi-scan absorption corrections .

- Hydrogen bonding networks : Locate O-H···O interactions using difference Fourier maps and refine with riding hydrogen models .

Q. How do biotic and abiotic degradation pathways of this compound differ, and what analytical methods validate these pathways?

- Abiotic degradation : Expose to UV light or oxidizing agents (e.g., H₂O₂) and track products via GC-MS. Major products include cyclohexanone derivatives via oxidative cleavage .

- Biotic degradation : Use algal or bacterial cultures (e.g., Ectocarpus siliculosus) and analyze enantioselectivity with chiral HPLC to distinguish enzymatic vs. non-enzymatic pathways .

- Isotopic labeling : ¹³C-labeled substrates in biodegradation studies confirm metabolic intermediates via NMR .

Q. What biocatalytic approaches improve the sustainability of this compound synthesis?

- Enzyme screening : Test lipases (e.g., Candida antarctica Lipase B) for regioselective esterification or oxidation under mild conditions (pH 7–8, 30–40°C) .

- Solvent engineering : Replace organic solvents with ionic liquids or deep eutectic solvents to enhance enzyme stability .

- Metabolic engineering : Design microbial consortia (e.g., Pseudomonas putida) to convert lignin-derived precursors into dienols via heterologous pathway expression .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.